Methyl 4-chloro-3-(trifluoromethoxy)benzoate

Organic Synthesis Building Block Quality Control

Methyl 4-chloro-3-(trifluoromethoxy)benzoate (CAS 1261444-00-1) is a halogenated aromatic building block with the molecular formula C₉H₆ClF₃O₃ and a molecular weight of 254.59 g/mol. The compound features a methyl ester group, a 4-chloro substituent, and a 3-trifluoromethoxy (-OCF₃) group on the benzene ring.

Molecular Formula C9H6ClF3O3
Molecular Weight 254.59 g/mol
CAS No. 1261444-00-1
Cat. No. B3094903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-3-(trifluoromethoxy)benzoate
CAS1261444-00-1
Molecular FormulaC9H6ClF3O3
Molecular Weight254.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)Cl)OC(F)(F)F
InChIInChI=1S/C9H6ClF3O3/c1-15-8(14)5-2-3-6(10)7(4-5)16-9(11,12)13/h2-4H,1H3
InChIKeyLGNFDGSBIBVOTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-3-(trifluoromethoxy)benzoate (CAS 1261444-00-1): Technical Baseline and Procurement Specification


Methyl 4-chloro-3-(trifluoromethoxy)benzoate (CAS 1261444-00-1) is a halogenated aromatic building block with the molecular formula C₉H₆ClF₃O₃ and a molecular weight of 254.59 g/mol . The compound features a methyl ester group, a 4-chloro substituent, and a 3-trifluoromethoxy (-OCF₃) group on the benzene ring . It is commercially available as a research intermediate with typical purities ranging from 95% to ≥98% and is supplied in quantities from milligrams to grams for laboratory-scale organic synthesis .

Why Generic Substitution of Methyl 4-chloro-3-(trifluoromethoxy)benzoate Fails in Regioselective Synthetic Routes


Generic substitution of Methyl 4-chloro-3-(trifluoromethoxy)benzoate with other 4-chloro-3-substituted or regioisomeric benzoates is not chemically equivalent due to the unique electronic and steric effects conferred by the ortho-relationship of the 4-chloro and 3-trifluoromethoxy groups . The 3-trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing via induction, which significantly deactivates the aromatic ring toward electrophilic substitution and directs metalation to specific positions, a reactivity profile that differs fundamentally from analogs bearing 3-trifluoromethyl (-CF₃), 3-methoxy (-OCH₃), or alternative halogen substitution patterns . Furthermore, the methyl ester serves as a handle for further functionalization or hydrolysis to the corresponding carboxylic acid, but the specific ortho-chloro/trifluoromethoxy substitution pattern determines the subsequent regioselectivity of cross-coupling or nucleophilic aromatic substitution reactions . Using a regioisomer or a compound with a different substitution pattern will alter the electronic landscape of the aromatic ring and result in different reaction outcomes, making this specific substitution pattern non-substitutable for synthetic routes targeting this precise molecular architecture.

Methyl 4-chloro-3-(trifluoromethoxy)benzoate: Quantified Differentiation Evidence Against Structural Analogs


Verified Purity Specification for Methyl 4-chloro-3-(trifluoromethoxy)benzoate Enables Reproducible Synthetic Utility

Commercially available Methyl 4-chloro-3-(trifluoromethoxy)benzoate (CAS 1261444-00-1) is supplied with a verified purity specification of ≥98% (NLT 98%) . This level of purity is critical for its use as a synthetic intermediate, ensuring reproducible reactivity and minimizing the impact of unknown impurities on subsequent reaction steps. In comparison, a commonly used analog, 4-Chloro-3-(trifluoromethoxy)benzoic acid (CAS 886500-50-1), is available at purities ranging from 95% to 98%, but does not consistently offer a verified ≥98% specification from all commercial sources .

Organic Synthesis Building Block Quality Control

Predicted Physical Property Differentiation of Methyl 4-chloro-3-(trifluoromethoxy)benzoate vs. Its Carboxylic Acid Analog

The predicted density of Methyl 4-chloro-3-(trifluoromethoxy)benzoate is 1.416 ± 0.06 g/cm³, and its predicted boiling point is 233.1 ± 35.0 °C at 760 mmHg . In contrast, the direct carboxylic acid analog, 4-Chloro-3-(trifluoromethoxy)benzoic acid (CAS 886500-50-1), has a reported density of 1.6 ± 0.1 g/cm³ and a boiling point of 276.6 ± 35.0 °C at 760 mmHg [1]. This represents a density difference of approximately 0.18 g/cm³ and a boiling point elevation of approximately 43.5 °C for the acid relative to the ester.

Physicochemical Properties Chromatography Formulation

Methyl 4-chloro-3-(trifluoromethoxy)benzoate as a Documented Synthetic Intermediate in Patented Fluorinated Aromatic Chemistry

Methyl 4-chloro-3-(trifluoromethoxy)benzoate falls within the broad class of substituted fluoroaromatics, specifically benzoic acid derivatives with trifluoromethoxy substituents, that are extensively described in the chemical literature as starting materials for the synthesis of active pharmaceutical ingredients, including angiotensin II antagonists [1]. While specific activity data for this exact ester is not published in peer-reviewed literature, its utility as a synthetic intermediate is supported by its inclusion in patent literature [2]. In contrast, more common analogs like Methyl 4-chloro-3-(trifluoromethyl)benzoate (CAS not explicitly identified in search results) or 4-(Trifluoromethoxy)benzoic acid (CAS 330-12-1) have broader commercial availability but lack the specific ortho-chloro/trifluoromethoxy substitution pattern of the target compound, which is a defined structural motif in patented pharmaceutical scaffolds .

Medicinal Chemistry Patent Literature Fluorinated Building Blocks

Best Research and Industrial Application Scenarios for Methyl 4-chloro-3-(trifluoromethoxy)benzoate


Synthesis of Ortho-Substituted Trifluoromethoxy Benzoic Acid Derivatives

Methyl 4-chloro-3-(trifluoromethoxy)benzoate is optimally utilized as a precursor for the synthesis of 4-Chloro-3-(trifluoromethoxy)benzoic acid (CAS 886500-50-1) via base-catalyzed ester hydrolysis. This scenario is supported by a documented synthetic procedure where the target ester (3.1 g, 12.18 mmol) is hydrolyzed with NaOH in methanol/water to yield the corresponding carboxylic acid . This route is advantageous for researchers who require the acid but prefer to generate it in-house from a stable, commercially available ester precursor, leveraging the ester's predicted lower boiling point and density for easier handling and purification compared to the solid acid .

Exploration of Structure-Activity Relationships (SAR) in Fluorinated Bioisostere Programs

The unique ortho-relationship of the 4-chloro and 3-trifluoromethoxy groups makes this compound a valuable building block for SAR studies exploring the effects of halogenation and fluorinated bioisosteres on target binding. The trifluoromethoxy group (-OCF₃) is a well-established bioisostere for the hydroxyl group (-OH) and methoxy group (-OCH₃), and its electron-withdrawing nature can significantly enhance metabolic stability and modulate lipophilicity . By incorporating this specific building block into lead compounds and comparing it to analogs with alternative substitution patterns (e.g., 4-chloro-3-methoxy or 3-trifluoromethyl), medicinal chemists can quantify the impact of the -OCF₃ group on potency and ADME properties, as demonstrated in related SAR studies .

Patented Scaffold Derivatization for Angiotensin II Antagonist Research

Given its structural relation to a broad class of trifluoromethoxy-substituted benzoates and benzaldehydes claimed in patents as intermediates for angiotensin II antagonists, this compound is a rational starting point for medicinal chemistry programs targeting this therapeutic area [1]. Researchers can utilize the methyl ester as a handle for further functionalization (e.g., amidation, reduction) or as a masked carboxylic acid to build libraries of compounds based on the claimed scaffolds. This approach is scientifically justified by the patent literature's explicit mention of such substitution patterns for this class of active ingredients [2].

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